molecular formula C5HBrClNS B6210840 4-bromo-5-chlorothiophene-2-carbonitrile CAS No. 911030-32-5

4-bromo-5-chlorothiophene-2-carbonitrile

Cat. No.: B6210840
CAS No.: 911030-32-5
M. Wt: 222.5
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Description

4-Bromo-5-chlorothiophene-2-carbonitrile is an organic compound with the molecular formula C5HBrClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Halogenation of Thiophene: The synthesis of 4-bromo-5-chlorothiophene-2-carbonitrile typically begins with the halogenation of thiophene. Thiophene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromothiophene.

    Chlorination: The 4-bromothiophene is then chlorinated using chlorine gas or a chlorinating agent like sulfuryl chloride to produce 4-bromo-5-chlorothiophene.

    Cyanation: Finally, the 4-bromo-5-chlorothiophene undergoes a cyanation reaction, where a cyanide source such as copper(I) cyanide is used to introduce the cyano group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 4-Bromo-5-chlorothiophene-2-carbonitrile can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming various biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 4-substituted or 5-substituted thiophene derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 4-bromo-5-chlorothiophene-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its halogen and cyano groups make it a versatile intermediate for various chemical transformations.

Biology and Medicine

The compound is investigated for its potential biological activities. Derivatives of thiophene are known to exhibit antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in these areas.

Industry

In the materials science industry, this compound is used in the development of organic semiconductors and conductive polymers. These materials are crucial for the production of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 4-bromo-5-chlorothiophene-2-carbonitrile exerts its effects depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. In materials science, its electronic properties are exploited to enhance the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorothiophene: Lacks the cyano group, making it less versatile for certain chemical reactions.

    5-Bromo-2-chlorothiophene: Similar structure but different substitution pattern, affecting its reactivity and applications.

    4-Bromo-5-fluorothiophene-2-carbonitrile: Fluorine substitution alters its electronic properties, making it suitable for different applications.

Uniqueness

4-Bromo-5-chlorothiophene-2-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a cyano group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

911030-32-5

Molecular Formula

C5HBrClNS

Molecular Weight

222.5

Purity

95

Origin of Product

United States

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